molecular formula C13H20ClNO B2994819 3-(3-Methoxy-4-methylphenyl)piperidine;hydrochloride CAS No. 2253641-12-0

3-(3-Methoxy-4-methylphenyl)piperidine;hydrochloride

Cat. No.: B2994819
CAS No.: 2253641-12-0
M. Wt: 241.76
InChI Key: MNVFVDNZGVGHJW-UHFFFAOYSA-N
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Description

3-(3-Methoxy-4-methylphenyl)piperidine;hydrochloride is a chiral piperidine derivative of significant interest in medicinal chemistry and pharmaceutical research. Piperidine rings are one of the most important synthetic fragments for designing drugs and play a critical role in the pharmaceutical industry, being present in more than twenty classes of pharmaceuticals . This compound features a methoxy-substituted aromatic ring attached to the piperidine scaffold, a structural motif common in many biologically active molecules. The (R)-enantiomer of the related freebase, (R)-3-(3-Methoxy-4-methylphenyl)piperidine, has been characterized with the molecular formula C13H19NO . Piperidine derivatives similar to this compound are extensively studied for their potential pharmacological applications, including as key intermediates in the synthesis of advanced pharmaceutical compounds . Research into structurally related piperidine compounds has demonstrated various biological activities, with some analogs showing potential in neuropharmacology, antimicrobial applications, and as antagonists for specific receptors . The hydrochloride salt form improves stability and solubility for research applications. Multiple suppliers globally offer this compound for research purposes . This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic applications. Researchers should consult the safety data sheet and observe all appropriate safety precautions when handling this compound.

Properties

IUPAC Name

3-(3-methoxy-4-methylphenyl)piperidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO.ClH/c1-10-5-6-11(8-13(10)15-2)12-4-3-7-14-9-12;/h5-6,8,12,14H,3-4,7,9H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNVFVDNZGVGHJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2CCCNC2)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methoxy-4-methylphenyl)piperidine;hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methoxy-4-methylbenzaldehyde and piperidine.

    Formation of Intermediate: The aldehyde group of 3-methoxy-4-methylbenzaldehyde reacts with piperidine to form an intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the desired piperidine derivative.

    Hydrochloride Formation: Finally, the piperidine derivative is treated with hydrochloric acid to form the hydrochloride salt of 3-(3-Methoxy-4-methylphenyl)piperidine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-(3-Methoxy-4-methylphenyl)piperidine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the piperidine ring or the aromatic moiety.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

3-(3-Methoxy-4-methylphenyl)piperidine;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-Methoxy-4-methylphenyl)piperidine;hydrochloride involves its interaction with specific molecular targets and pathways. The piperidine ring can interact with various enzymes and receptors, potentially modulating their activity. The methoxy and methyl groups on the aromatic ring may also contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of piperidine derivatives are highly sensitive to substituent type, position, and linkage. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Selected Piperidine Derivatives
Compound Name Substituents on Aromatic Ring Molecular Formula Key Biological Activity Key References
3-(3-Methoxy-4-methylphenyl)piperidine HCl 3-OCH₃, 4-CH₃ C₁₃H₁₈ClNO Not explicitly stated (CNS focus) N/A
3-(3-Methoxy-4-(trifluoromethyl)phenyl)piperidine HCl 3-OCH₃, 4-CF₃ C₁₄H₁₇F₃ClNO SSRI activity
Pitolisant (H3 antagonist) 4-Cl, propoxy linker to piperidine C₁₇H₂₆Cl₂N₂O Histamine H3 receptor antagonist
4-(3-Methoxybenzyl)piperidine HCl 3-OCH₃ (benzyl linkage) C₁₈H₂₂ClNO Structural similarity score: 0.96
3-(4-Chloro-2-isopropylphenoxy)piperidine HCl 4-Cl, 2-isopropylphenoxy C₁₄H₁₉Cl₂NO Not explicitly stated

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The trifluoromethyl (-CF₃) group in the SSRI candidate (Table 1, row 2) enhances metabolic stability and receptor binding compared to the methyl (-CH₃) group in the target compound, likely due to its electron-withdrawing nature .
  • Linkage Type : Pitolisant’s ether linkage (vs. direct phenyl attachment) contributes to its high selectivity for histamine H3 receptors over other histamine receptor subtypes .

Physicochemical Properties

  • Solubility : Hydrochloride salts universally improve water solubility, as seen in 4-(Diphenylmethoxy)piperidine HCl (molecular weight 303.83) and Pitolisant .
  • Synthetic Yields : Enantiomer separation yields for SSRI analogs (e.g., 49–45% in ) suggest that the target compound’s synthesis may require optimized chiral resolution techniques.

Biological Activity

3-(3-Methoxy-4-methylphenyl)piperidine;hydrochloride is a compound that has garnered attention for its significant biological activity, particularly in the realms of pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a methoxy group and a methyl group on the aromatic phenyl moiety. This unique structure influences its chemical reactivity and biological interactions.

Chemical Formula: C15_{15}H21_{21}ClN
Molecular Weight: 263.79 g/mol

Research indicates that the biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly:

  • GABA Receptors: The compound modulates GABAergic activity, which is crucial for anxiety regulation and muscle tone control.
  • Choline Transporters: It has been studied for its potential role as an inhibitor of presynaptic choline transporters, which are vital for acetylcholine synthesis .

Anxiolytic and Muscle Relaxant Effects

Studies have shown that this compound exhibits anxiolytic properties, making it a candidate for treating anxiety disorders. Its muscle relaxant effects further enhance its therapeutic potential in managing conditions associated with muscle tension.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
3-(3-Methoxy-benzyl)-piperidine hydrochlorideSimilar piperidine structureAnxiolytic effects
2-(3-Methyl-benzyl)-piperidine hydrochlorideSimilar piperidine structureModerate antimicrobial activity
4-(2-Methoxy-benzyl)-piperidine hydrochlorideSimilar piperidine structureAntidepressant properties

This table illustrates how slight modifications in the chemical structure can lead to varying biological activities among piperidine derivatives.

Study on Anxiolytic Effects

A study conducted on male Wistar rats demonstrated that administration of this compound resulted in significant reductions in anxiety-like behaviors compared to control groups. Behavioral tests included elevated plus-maze and open field tests, where treated animals exhibited increased exploration and reduced avoidance behavior.

Antimicrobial Activity Assessment

In vitro tests comparing this compound with known antimicrobial agents revealed that it inhibited the growth of certain bacterial strains at concentrations ranging from 32 to 512 µg/mL. The mechanism underlying this activity appears to involve disruption of bacterial cell membranes .

Future Directions in Research

Given its promising biological activities, further research is warranted to explore:

  • Pharmacokinetics: Understanding absorption, distribution, metabolism, and excretion (ADME) profiles.
  • Clinical Trials: Evaluating efficacy and safety in human subjects for anxiety disorders and muscle relaxation.
  • Synthetic Modifications: Investigating how structural changes can enhance potency or selectivity towards specific receptors.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(3-Methoxy-4-methylphenyl)piperidine hydrochloride, and how can purity be optimized?

  • Methodology : The compound can be synthesized via multi-step processes involving condensation reactions. For example, piperidine derivatives are often prepared by reacting substituted aryl halides with piperidine under alkaline conditions (e.g., using triethylamine as a base). A key step includes functionalizing the piperidine ring with methoxy and methyl groups via nucleophilic substitution or Suzuki coupling .
  • Purity Optimization : Column chromatography (silica gel) or recrystallization (using ethanol/water mixtures) is recommended. Purity can be confirmed via HPLC (C18 column, acetonitrile/water gradient) and NMR (e.g., verifying absence of unreacted starting materials at δ 2.1–2.5 ppm for methyl groups) .

Q. How should researchers handle and store this compound to ensure stability and safety?

  • Handling : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation of dust by working in a fume hood. In case of skin contact, wash immediately with soap and water .
  • Storage : Store in airtight containers at 2–8°C in a dry environment. Stability studies suggest no significant degradation under these conditions for ≥5 years .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • NMR : ¹H NMR (DMSO-d₆) shows characteristic peaks for the methoxy group (~δ 3.8 ppm), methylphenyl protons (δ 6.7–7.2 ppm), and piperidine ring protons (δ 1.5–2.8 ppm). ¹³C NMR confirms the aromatic quaternary carbon at ~δ 150 ppm .
  • Mass Spectrometry : ESI-MS in positive ion mode typically yields [M+H]⁺ peaks at m/z 252.1 (calculated for C₁₃H₁₈ClNO) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of this compound?

  • Strategy : Synthesize analogs with modifications to the methoxy group (e.g., replacing with fluorine or hydroxyl groups) or piperidine ring (e.g., N-alkylation). Test these analogs in receptor-binding assays (e.g., opioid or nicotinic acetylcholine receptors) and compare EC₅₀ values .
  • Data Analysis : Use molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding affinity to target proteins. For example, methoxy groups may enhance lipophilicity and blood-brain barrier penetration .

Q. What in vivo models are suitable for evaluating the neuropharmacological effects of this compound?

  • Model Selection : Rodent models (e.g., rat conditioned place preference or tail-flick test) are ideal for assessing analgesic or addictive properties. Dose-response studies (1–10 mg/kg, i.p.) should include positive controls (e.g., morphine for analgesia) .
  • Contradiction Resolution : If behavioral results conflict with in vitro receptor data, consider pharmacokinetic factors (e.g., bioavailability) or off-target effects. LC-MS/MS can measure plasma and brain concentrations post-administration .

Q. How can computational methods predict metabolic pathways and potential toxicity?

  • Tools : Use ADMET Predictor™ or SwissADME to identify likely Phase I metabolites (e.g., demethylation of the methoxy group).
  • Validation : Compare predictions with in vitro microsomal assays (human liver microsomes + NADPH). For instance, CYP2D6 is often implicated in piperidine ring oxidation .

Q. What strategies mitigate batch-to-batch variability in synthesis for reproducible pharmacological studies?

  • Process Control : Monitor reaction temperature (±2°C) and stoichiometry (e.g., 1.05 eq. of aryl halide to piperidine). Implement QC checkpoints via TLC or inline IR spectroscopy .
  • Statistical Analysis : Use ANOVA to compare bioactivity data across batches. Significant differences (p < 0.05) may require re-optimization of purification steps .

Methodological Challenges and Solutions

Q. How to resolve discrepancies between computational binding predictions and experimental IC₅₀ values?

  • Root Cause : Solvation effects or protein flexibility may not be fully modeled.
  • Solution : Perform molecular dynamics simulations (e.g., GROMACS) to account for receptor conformational changes. Re-test compounds with >5 kcal/mol difference between predicted and observed binding .

Q. What analytical approaches confirm compound stability under physiological conditions?

  • Protocol : Incubate the compound in PBS (pH 7.4) at 37°C for 24 hr. Monitor degradation via UPLC-MS. A stability threshold of ≥90% intact compound is acceptable for in vivo studies .

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